molecular formula C21H24N2O6S B2508272 diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 921166-39-4

diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2508272
M. Wt: 432.49
InChI Key: KDNBYASJGLVEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is a structurally complex molecule that belongs to the class of organic compounds known as dihydropyridines. These compounds are characterized by a pyridine ring that is partially saturated, containing two additional hydrogen atoms, which makes the ring a dihydropyridine. The compound also features a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused to a pyridine ring. The presence of methoxy and carboxylate groups further adds to the complexity of the molecule.

Synthesis Analysis

The synthesis of related dihydropyridine derivatives has been explored in various studies. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for highly functionalized 3-(pyridin-3-yl)isoxazoles, which can be further modified to create a range of heterocyclic compounds . Additionally, diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate has been used as a starting material for constructing novel heterocyclic systems, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through crystallographic studies. For example, diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate crystallizes with two independent molecules in the asymmetric unit, and the thieno[2,3-b]pyridine moiety is planar . This information can be useful in predicting the molecular conformation and potential reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of dihydropyridine derivatives is influenced by the presence of functional groups and the overall molecular structure. The synthesis of 5,8-dihydro-5-oxo-2-(3- or 4-pyridinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids involves the thermal cyclization of diethyl [2-(3- or 4-pyridinyl)-4-pyrimidinyl]aminomethylenemalonates, demonstrating the potential for cyclization reactions in these compounds . This suggests that the compound of interest may also undergo similar cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives can be inferred from related compounds. Methoxy-substituted diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate compounds exhibit hydrogen-bonding networks, which can affect their solubility and stability . The nonplanar arrangement of 3-(diethylborylethynyl)pyridines and their ability to form cyclic trimers through boron–nitrogen coordination bonds indicate that the spatial arrangement of substituents can significantly influence the physical properties and intermolecular interactions of these molecules .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has shown that diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate serves as a key intermediate in the synthesis of various novel heterocyclic systems. For instance, Ahmed (2002) utilized this compound to synthesize new azolopyrido-[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused 1,2,4-triazolo and 1,3,4-thiadiazolo-derivatives, highlighting its versatility in creating complex molecular structures with potential therapeutic applications (Ahmed, 2002).

Material Science Applications

The structural and electronic properties of compounds synthesized using diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate make them subjects of interest in material science. For example, the synthesis of chromeno[4,3-b]pyridines through condensation reactions involving diethyl 2,4,6-trioxoheptanedioate has been reported, which could have implications for the development of new materials with unique electronic properties (Mamedov et al., 2008).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the complexity of this compound and the presence of several functional groups, there are likely many potential directions for future research. These could include exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

diethyl 2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-4-28-20(25)17-15-9-10-23(21(26)29-5-2)12-16(15)30-19(17)22-18(24)13-7-6-8-14(11-13)27-3/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNBYASJGLVEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.